REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2]1.Br[C:12]1[S:13][CH:14]=[CH:15][N:16]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C)C=O>[S:13]1[CH:14]=[CH:15][N:16]=[C:12]1[N:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2]1 |f:2.3.4|
|
Name
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|
Quantity
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2.045 g
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Type
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reactant
|
Smiles
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N1CCC(CC1)C(=O)OC
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Name
|
|
Quantity
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1.64 g
|
Type
|
reactant
|
Smiles
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BrC=1SC=CN1
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Name
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Cs2CO3
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Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After it cooled to room temperature
|
Type
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CUSTOM
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Details
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the reaction mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional ethyl acetate three times
|
Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
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Smiles
|
S1C(=NC=C1)N1CCC(CC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |